Flotufolastat F-18
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Overview
Description
Flotufolastat F-18, sold under the brand name Posluma, is a radioactive diagnostic agent used in positron emission tomography (PET) imaging for prostate cancer. It is an 18F-labeled radiohybrid prostate-specific membrane antigen (PSMA)-targeted imaging agent developed by Blue Earth Diagnostics, a subsidiary of Bracco Imaging . This compound was approved for medical use in the United States in May 2023 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flotufolastat F-18 is synthesized by labeling a PSMA-targeted ligand with the radioactive isotope fluorine-18. The synthesis involves a series of chemical reactions to incorporate the fluorine-18 isotope into the ligand structure. The specific synthetic routes and reaction conditions are proprietary to the manufacturer and involve advanced radiochemistry techniques .
Industrial Production Methods
Industrial production of this compound involves the use of a cyclotron to produce the fluorine-18 isotope. The isotope is then incorporated into the PSMA-targeted ligand through a series of automated chemical reactions. The production process is designed to ensure high purity and specific activity of the final product, suitable for clinical use in PET imaging .
Chemical Reactions Analysis
Types of Reactions
Flotufolastat F-18 undergoes various chemical reactions during its synthesis and application. These include:
Substitution Reactions: Incorporation of fluorine-18 into the ligand structure.
Complexation Reactions: Formation of stable complexes with PSMA-targeted ligands.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
- Fluorine-18 isotope
- PSMA-targeted ligands
- Solvents and catalysts specific to radiochemistry
The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product .
Major Products Formed
The major product formed from these reactions is this compound, a highly specific and stable radiopharmaceutical suitable for PET imaging of prostate cancer .
Scientific Research Applications
Flotufolastat F-18 has several scientific research applications, particularly in the field of medical imaging:
Prostate Cancer Imaging: Used in PET imaging to visualize PSMA-positive lesions in men with prostate cancer, aiding in the diagnosis and management of the disease
Clinical Trials: Used in clinical trials to evaluate the efficacy of new prostate cancer treatments and to monitor disease progression
Radiopharmaceutical Research: Contributes to the development of new radiopharmaceuticals and imaging agents for various types of cancer
Mechanism of Action
Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) expressed on prostate cancer cells. Once bound, it is internalized into the cells. The fluorine-18 isotope emits positrons, which interact with electrons in the body, producing gamma photons. These photons are detected by PET scanners, creating detailed images of PSMA-positive lesions .
Comparison with Similar Compounds
Similar Compounds
Piflufolastat F-18: Another 18F-labeled PSMA-targeted imaging agent used in PET imaging for prostate cancer.
Gallium-68 PSMA Ligands: Used for PET imaging but have a shorter half-life compared to fluorine-18
Uniqueness
Flotufolastat F-18 offers several advantages over similar compounds:
Longer Half-Life: Fluorine-18 has a longer half-life compared to gallium-68, allowing for more extended imaging sessions and better logistical handling
Higher Resolution: Provides improved PET image resolution due to lower positron energy and higher positron yield
Faster Clearance: Compared to other diastereoisomers, this compound has faster clearance from blood pool, liver, and kidney, and higher accumulation in tumors
Properties
Key on ui mechanism of action |
Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) (IC50 = 4.4 nM) expressed on cells, including prostate cancer cells. The fluorine-18 group in flotufolastat F-18 is a ß+ emitting radionuclide that can be detected using positron emission tomography (PET). Since prostate cancer cells overexpress PSMA and flotufolastat F-18 is internalized by cells, this radioactive agent can be used for the diagnostic imaging of prostate cancer patients. Compared to morphologic imaging, such as computerized tomography (CT) scans and magnetic resonance imaging (MRI), the use of PET targeting PSMA is a superior technique for the localization of recurrent disease or primary node (N) staging. |
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CAS No. |
2639294-14-5 |
Molecular Formula |
C63H99FN12O25Si |
Molecular Weight |
1470.6 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1 |
InChI Key |
QMGJNAVROCDAIW-MQNQVPOESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F] |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F |
Origin of Product |
United States |
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